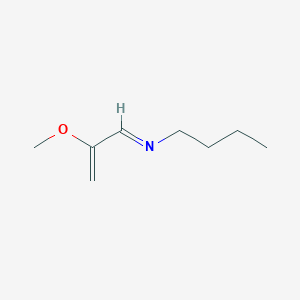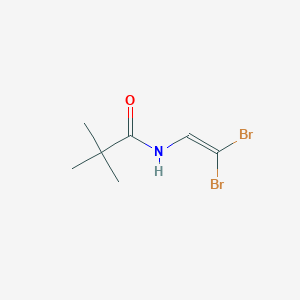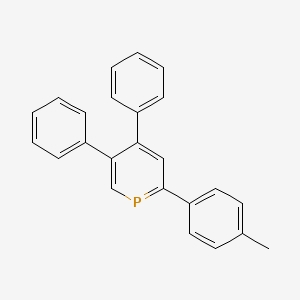
2-(4-Methylphenyl)-4,5-diphenylphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-4,5-diphenylphosphinine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties This compound features a phosphinine ring, which is a six-membered aromatic ring containing a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,5-diphenylphosphinine typically involves the reaction of 4-methylphenylphosphine with diphenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-4,5-diphenylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphinine ring to a phosphine, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride and other reducing agents are used under anhydrous conditions to prevent side reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-4,5-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-4,5-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom and aromatic rings. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exhibit bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine: Another related compound with similar reactivity and applications.
Phenylphosphine: A simpler analog with fewer aromatic substituents but similar chemical properties.
Uniqueness
2-(4-Methylphenyl)-4,5-diphenylphosphinine is unique due to the presence of the 4-methylphenyl group, which enhances its reactivity and potential applications compared to its simpler analogs. The combination of the phosphinine ring and the aromatic substituents provides a versatile platform for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
113613-16-4 |
|---|---|
Molekularformel |
C24H19P |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-4,5-diphenylphosphinine |
InChI |
InChI=1S/C24H19P/c1-18-12-14-21(15-13-18)24-16-22(19-8-4-2-5-9-19)23(17-25-24)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI-Schlüssel |
CYXGYBNLQDKOEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=PC=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


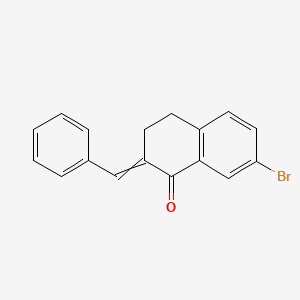
![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)


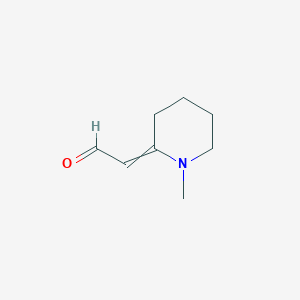
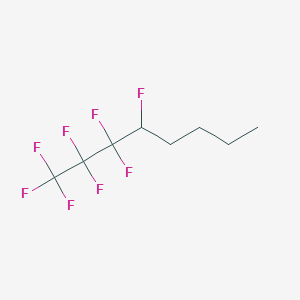
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
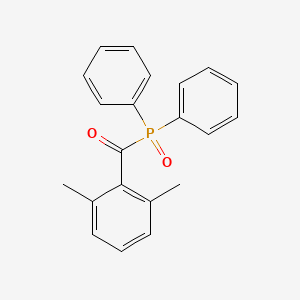

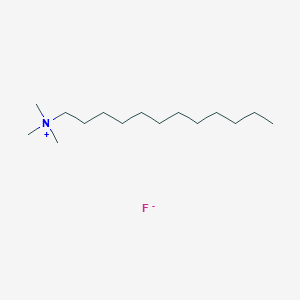
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
